7-[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one
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Overview
Description
The compound 7-[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one is a complex organic molecule. It belongs to the class of flavonoids, which are known for their diverse biological activities. This compound is characterized by its multiple hydroxyl groups and glycosidic linkages, contributing to its solubility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one typically involves multi-step organic reactionsCommon reagents include various protecting groups, glycosyl donors, and catalysts to facilitate the formation of the desired glycosidic bonds .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, which is essential for its application in various fields .
Chemical Reactions Analysis
Types of Reactions
7-[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one: undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Various substituents can be introduced at different positions on the flavonoid core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .
Scientific Research Applications
7-[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one: has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying glycosidic bond formation and flavonoid chemistry.
Biology: Investigated for its antioxidant properties and potential to modulate various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, diabetes, and cardiovascular disorders.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of 7-[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups enable it to scavenge free radicals, thereby exhibiting antioxidant activity. Additionally, it can modulate signaling pathways involved in inflammation, apoptosis, and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 2-[[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methoxy]oxane-3,4,5-triol
- 5,7-dihydroxy-2-(4-hydroxyphenyl)-3,6,8-trimethoxychromen-4-one
- 3’,4’,5’-Trihydroxy-6,7-dimethoxyflavone
Uniqueness
The uniqueness of 7-[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one lies in its specific glycosidic linkages and the presence of multiple hydroxyl groups, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C26H30O13 |
---|---|
Molecular Weight |
550.5 g/mol |
IUPAC Name |
7-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C26H30O13/c27-9-19-20(30)21(31)22(32)24(39-19)36-13-3-1-12(2-4-13)17-8-16(29)15-6-5-14(7-18(15)38-17)37-25-23(33)26(34,10-28)11-35-25/h1-7,17,19-25,27-28,30-34H,8-11H2 |
InChI Key |
KEABDZDFSMGRQX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=C(C1=O)C=CC(=C2)OC3C(C(CO3)(CO)O)O)C4=CC=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O |
Origin of Product |
United States |
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